molecular formula C29H24ClN3O5 B14966840 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B14966840
M. Wt: 530.0 g/mol
InChI Key: WNSUONMRPAJAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the various functional groups. Key steps include:

    Formation of the Pyrano[2,3-c]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Introduction: The chlorination, methoxylation, and other functional group additions are carried out using standard organic synthesis techniques under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the pyrano[2,3-c]pyridine core, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C29H24ClN3O5/c1-16-27-20(18(15-34)14-31-16)11-21(28(35)32-24-12-22(30)25(36-2)13-26(24)37-3)29(38-27)33-23-10-6-8-17-7-4-5-9-19(17)23/h4-14,34H,15H2,1-3H3,(H,32,35)

InChI Key

WNSUONMRPAJAAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.